REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][OH:10])=[CH:6][CH:5]=1.I[CH3:14].[NH4+].[Cl-]>C1COCC1>[I:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][O:10][CH3:14])=[CH:6][CH:5]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
952 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Upon the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were sequentially washed with aq. sat. NH4Cl (3×20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
The crude product was concentrated
|
Type
|
CUSTOM
|
Details
|
dried over high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.12 mmol | |
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |